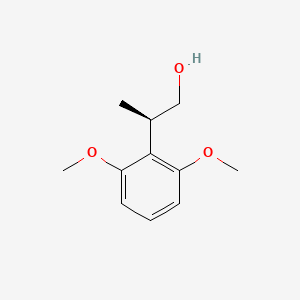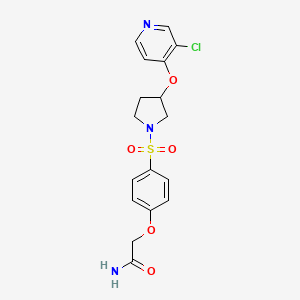
2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide” is a chemical compound with the molecular formula C17H18ClN3O5S and a molecular weight of 411.86. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a phenoxy group, which has been associated with potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a phenoxy group, and a chloropyridinyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 411.86. Other specific physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Solid-Phase Synthesis of β-Sultams : A study described the solid-phase synthesis method for β-sultams, which are sulfonyl β-lactam analogs. This synthesis approach is significant for constructing combinatorial libraries that could help in identifying new antibacterial agents (Gordeev, Gordon, & Patel, 1997).
Synthesis of Arylsulfonyl Pyrrolidines : Research on the acid-catalyzed reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine demonstrated a method for synthesizing new 1-(arylsulfonyl)pyrrolidines. This method offers a convenient approach for producing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).
Polymer Science Applications : Studies have also investigated the synthesis and characterization of sulfide and sulfoxide-based poly(ether-amide)s, highlighting their good thermal stability and potential applications in high-performance materials (Shockravi et al., 2006).
Material Science and Engineering
- Colorless and Transparent Polyimides : Research into the synthesis of colorless and transparent polyimide (CPI) films for flexible display substrates utilized diamines including bis(3-aminophenyl)sulfone. These CPI films demonstrated excellent optical transparencies and thermal properties, indicating their suitability for advanced electronic applications (Jin-Hae Chang, 2020).
Catalytic Processes and Molecular Synthesis
- Ortho-Sulfonylation of Aryloxypyridines : A palladium-catalyzed direct sulfonylation of 2-aryloxypyridines on the ortho-position of the benzene ring was developed. This method is notable for its applicability to both electron-rich and electron-deficient substrates, facilitating the synthesis of ortho-sulfonylated phenols (Xu et al., 2015).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential therapeutic applications, given the interest in both pyrrolidine and phenoxy groups in medicinal chemistry . This could include the design of new derivatives of this compound to enhance its safety and efficacy .
Propiedades
IUPAC Name |
2-[4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c18-15-9-20-7-5-16(15)26-13-6-8-21(10-13)27(23,24)14-3-1-12(2-4-14)25-11-17(19)22/h1-5,7,9,13H,6,8,10-11H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQCDJXJBJKELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

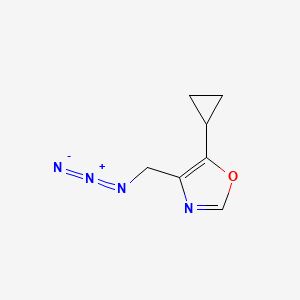
![N-[cyano(2-fluorophenyl)methyl]-5-ethylfuran-2-carboxamide](/img/structure/B2642395.png)
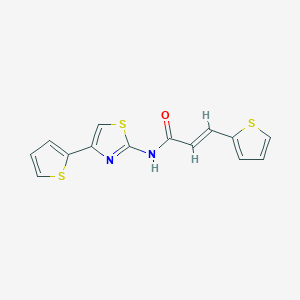
![Ethyl 2-[2-(4-phenylpiperazin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2642400.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide](/img/structure/B2642403.png)
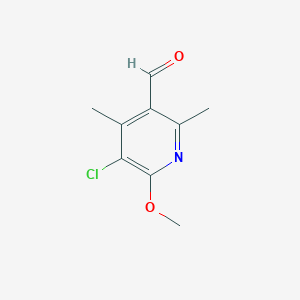
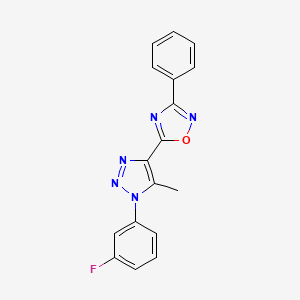
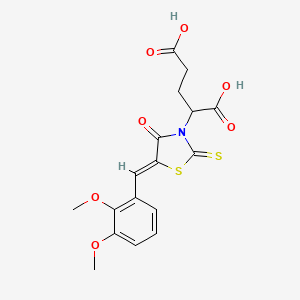
![4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid](/img/structure/B2642409.png)
![Dimethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B2642410.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2642411.png)

![N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2642416.png)
